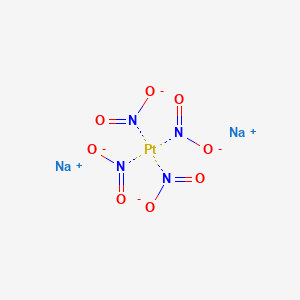![molecular formula C23H24N8O3 B12644695 N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, a pyrimidine moiety, and a substituted phenyl ring. It has been studied for its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Métodos De Preparación
The synthesis of N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine ring.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of condensation reactions with suitable reagents.
Substitution on the phenyl ring: The phenyl ring is functionalized with methoxy, nitro, and piperazine groups through a series of substitution reactions.
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its biological activity, particularly its ability to inhibit certain enzymes and receptors.
Medicine: It shows promise as a therapeutic agent, especially in the treatment of cancers due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine can be compared with other similar compounds, such as:
Crizotinib: Another kinase inhibitor used in cancer treatment, but with a different core structure.
NVP-TAE684: A potent ALK inhibitor with a similar mechanism of action but different chemical structure.
ASP3026: A selective ALK inhibitor with a triazine core, showing similar biological activity.
The uniqueness of this compound lies in its specific structural features and its potential to inhibit a broader range of kinases compared to other inhibitors.
Propiedades
Fórmula molecular |
C23H24N8O3 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C23H24N8O3/c1-28-9-11-29(12-10-28)20-14-22(34-2)18(13-21(20)31(32)33)27-23-24-7-6-17(26-23)16-15-25-30-8-4-3-5-19(16)30/h3-8,13-15H,9-12H2,1-2H3,(H,24,26,27) |
Clave InChI |
GSATXCSTNPHYRQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C(=C2)OC)NC3=NC=CC(=N3)C4=C5C=CC=CN5N=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

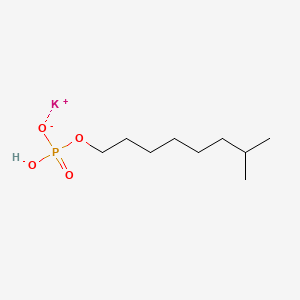
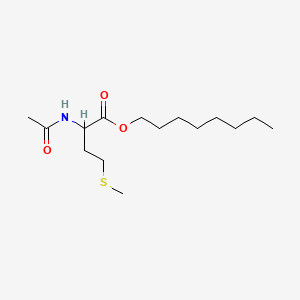

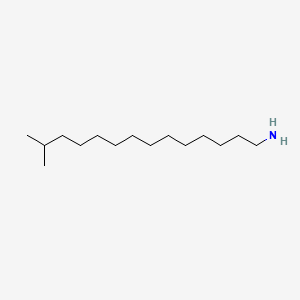
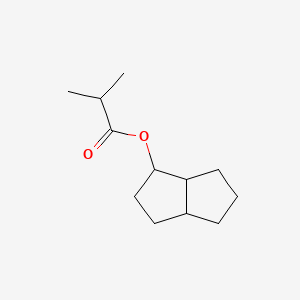

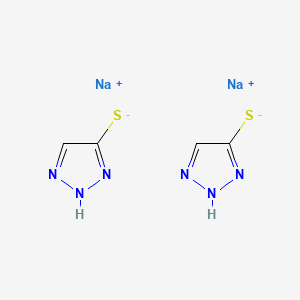
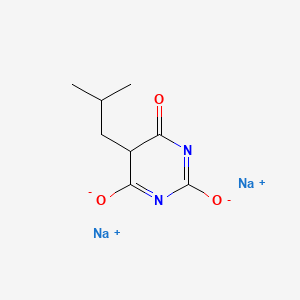
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
